TRPV1 Antagonist Potency: 4-(Tert-butyl)cinnamic Acid-Derived Compound Shows 22 nM IC₅₀ in Human HEK293 Cells
A compound derived from the 4-(tert-butyl)cinnamic acid scaffold (BDBM50272548/CHEMBL4127436) was evaluated for antagonist activity at human TRPV1 channels expressed in HEK293 cells. The compound inhibited capsaicin-induced Ca²⁺ influx with an IC₅₀ of 22 nM [1]. While this is a derivative rather than the free acid, the tert-butylphenyl moiety is the key pharmacophoric element conferring potency; unsubstituted cinnamic acid lacks this structural feature and would not be expected to exhibit comparable TRPV1 antagonism .
| Evidence Dimension | TRPV1 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 22 nM (for 4-tert-butylphenyl-containing derivative) |
| Comparator Or Baseline | Unsubstituted cinnamic acid scaffold (no reported TRPV1 antagonism at comparable potency) |
| Quantified Difference | Potent nanomolar antagonism conferred by tert-butylphenyl moiety |
| Conditions | Human TRPV1 expressed in HEK293 cells; capsaicin-induced Ca²⁺ influx measured by fluorescence-based assay |
Why This Matters
This potency establishes the 4-(tert-butyl)cinnamic acid scaffold as a validated starting point for TRPV1 antagonist development in pain and inflammation research, whereas unsubstituted cinnamic acid lacks this functional activity.
- [1] BindingDB BDBM50272548 / CHEMBL4127436. IC₅₀ = 22 nM at human TRPV1 in HEK293 cells. View Source
